Product packaging for 7-Bromo-5-fluoro-1,2-benzothiazole(Cat. No.:)

7-Bromo-5-fluoro-1,2-benzothiazole

Cat. No.: B8487914
M. Wt: 232.07 g/mol
InChI Key: PLWZNEUHDSAHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-5-fluoro-1,2-benzothiazole (CAS 2941389-87-1) is a fluorinated and brominated benzothiazole derivative offered as a valuable synthetic intermediate for medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in pharmaceutical development, known for its diverse pharmacological properties . The specific incorporation of fluorine at the 5-position is a common strategy in modern drug design. The fluorine atom can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets through electrostatic interactions . This makes fluorine-containing analogues particularly attractive for developing new therapeutic agents with optimized pharmacokinetic profiles . Concurrently, the bromine atom at the 7-position serves as a versatile handle for further structural elaboration via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore a wide array of chemical space . Benzothiazole derivatives have demonstrated a wide spectrum of significant biological activities in research, including antitumor, antimicrobial, and antidiabetic effects . Compounds featuring this scaffold have been investigated as enzyme inhibitors targeting critical pathways involved in diseases like cancer and diabetes . The simultaneous presence of both bromo and fluoro substituents on the benzothiazole ring makes this compound a particularly versatile and high-value building block for constructing novel molecules for biological evaluation. Please note: This product is intended for research purposes only and is not intended for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNS B8487914 7-Bromo-5-fluoro-1,2-benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

7-bromo-5-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H

InChI Key

PLWZNEUHDSAHIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)F

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 5 Fluoro 1,2 Benzothiazole and Precursors

Retrosynthetic Analysis of 7-Bromo-5-fluoro-1,2-benzothiazole

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most logical approach involves the formation of the thiazole (B1198619) ring as a key step. This leads to two primary precursor classes: a substituted 2-aminothiophenol (B119425) or a suitably functionalized aniline (B41778) derivative that can undergo cyclization.

Scheme 1: Primary Retrosynthetic Disconnections for this compound

Generated code

This analysis suggests that the synthesis can be approached by either:

Constructing the benzothiazole (B30560) ring from a pre-halogenated benzene (B151609) derivative. This would involve the synthesis of a 2-amino-3-bromo-5-fluorothiophenol equivalent, which could then be cyclized.

Halogenating a pre-formed benzothiazole core. This strategy would start with a simpler benzothiazole, such as 5-fluorobenzothiazole, followed by selective bromination at the 7-position.

The choice of strategy would depend on the availability of starting materials and the regioselectivity of the halogenation reactions.

Established Synthetic Routes to Substituted Benzothiazoles

The synthesis of the benzothiazole scaffold is a well-established field in organic chemistry, with several robust methods available.

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring in benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a variety of one-carbon electrophiles. mdpi.comnih.gov These methods are broadly applicable and can tolerate a range of substituents on the benzene ring.

Common Cyclization Methods:

ReagentConditionsNotes
AldehydesOften catalyzed by an acid or oxidizing agent. mdpi.com Can be performed under mild conditions, sometimes at room temperature. mdpi.comA widely used and versatile method. The choice of aldehyde determines the substituent at the 2-position of the benzothiazole.
Carboxylic Acids/Acyl ChloridesTypically requires a condensing agent or heating. mdpi.comnih.govLeads to 2-substituted benzothiazoles.
NitrilesOften catalyzed by copper. mdpi.comProvides a route to 2-substituted benzothiazoles.
Carbon DisulfideResults in the formation of 2-mercaptobenzothiazole. mdpi.comA useful intermediate for further functionalization.

One of the most prevalent methods involves the reaction of 2-aminothiophenols with aldehydes, which can be catalyzed by various reagents, including Brønsted acids, to afford 2-substituted benzothiazoles in good yields. organic-chemistry.org

Strategic Halogenation Techniques for Bromo and Fluoro Substituents

The introduction of halogen atoms onto the benzothiazole core requires careful consideration of the directing effects of the heterocyclic ring and any existing substituents.

Fluorine Substitution: The fluorine atom at the 5-position would likely be introduced via the starting materials, for instance, by using a 4-fluoro-substituted aniline derivative. Direct fluorination of an aromatic ring is often challenging and less common in standard laboratory practice. A potential starting material could be 2-amino-5-fluorobenzothiazole, which can be synthesized from 4-fluoroaniline. nih.gov

Bromine Substitution: The bromination of benzothiazoles can be achieved using various brominating agents. The position of bromination is influenced by the electronic nature of the benzothiazole ring and any substituents present. For the synthesis of the target molecule, electrophilic bromination of a 5-fluorobenzothiazole precursor would be a potential route. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring, combined with the directing effect of the fluorine atom, would need to be carefully considered to achieve the desired 7-bromo regioselectivity. The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method for such transformations. chemicalbook.com

Novel Synthetic Approaches and Optimized Reaction Conditions for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These principles can be applied to the synthesis of this compound.

One-Pot Synthesis and Tandem Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, offer significant advantages in terms of efficiency and waste reduction. nih.gov For the target molecule, a potential one-pot approach could involve the in-situ formation of a thioamide from a substituted aniline, followed by an intramolecular cyclization to form the benzothiazole ring. nih.gov

A hypothetical one-pot synthesis could involve the reaction of 2-bromo-4-fluoroaniline (B89589) with a sulfur source and a suitable one-carbon component, followed by a catalyzed cyclization. Such tandem reactions streamline the synthetic process, avoiding the isolation and purification of intermediates. organic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles. mdpi.comnih.govresearchgate.net

Key Green Chemistry Approaches:

PrincipleApplication in Benzothiazole Synthesis
Catalysis The use of reusable catalysts, such as samarium triflate or laccases, can improve the efficiency and reduce the environmental impact of the condensation reaction between 2-aminothiophenols and aldehydes. mdpi.com Metal-free catalytic systems are also being explored. rsc.org
Solvent-Free Reactions Performing reactions under solvent-free conditions, for example, by using microwave irradiation, can significantly reduce solvent waste. mdpi.com
Atom Economy Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. nih.gov Tandem and one-pot reactions often exhibit higher atom economy.
Use of Greener Solvents When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. researchgate.netrsc.org

For the synthesis of this compound, a greener approach might involve the condensation of a suitable 2-aminothiophenol with an aldehyde using a recyclable catalyst in an aqueous medium. rsc.org Another green strategy could be the use of visible-light-induced dehalogenative cyclization of an ortho-halothiobenzanilide precursor, which avoids the need for transition-metal catalysts. organic-chemistry.org

Flow Chemistry Applications for Continuous Synthesis

The application of flow chemistry in the synthesis of heterocyclic compounds, including benzothiazoles, has been gaining significant traction due to its numerous advantages over traditional batch processes. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for seamless scalability.

The inherent safety of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions that can be difficult to manage in large-scale batch reactors. The small reaction volumes within the flow system mitigate these risks. Furthermore, the on-demand generation of reactive intermediates can be integrated into a continuous flow process, avoiding the need to isolate potentially unstable compounds.

Purification and Isolation Methodologies for High Purity Compound

The purification of this compound to a high degree of purity is essential for its use in research and development, particularly in applications where impurities could lead to erroneous results or undesirable side reactions. The primary methods for purifying halogenated heterocyclic compounds like this are recrystallization and column chromatography.

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For brominated aromatic compounds, solvents such as toluene, xylene, benzene, dichloromethane, and chloroform (B151607) have been used. acs.org The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the mother liquor.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. acs.orgacs.org For halogenated heterocycles, silica (B1680970) gel is a commonly used stationary phase. acs.orgacs.org The crude product is dissolved in a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection as individual fractions. The choice of eluent system is crucial for achieving good separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC). For brominated heterocycles, eluents such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol mixtures are often employed. acs.org

The following table summarizes common purification techniques applicable to this compound:

Purification TechniqueDescriptionKey Parameters
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals.Solvent selection, cooling rate.
Column Chromatography Separating components of a mixture based on their differential adsorption onto a stationary phase.Stationary phase (e.g., silica gel), eluent system.

Advanced Structural Elucidation and Conformational Analysis of 7 Bromo 5 Fluoro 1,2 Benzothiazole

High-Resolution Spectroscopic Analysis for Fine Structural Details

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic properties. For the novel compound 7-Bromo-5-fluoro-1,2-benzothiazole, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to provide a comprehensive structural profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Stereochemical Insights

Advanced NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be crucial.

Predicted ¹H NMR Chemical Shifts: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at C5 and the proton at C6. The proton at C6 would also be expected to be a doublet of doublets, coupling to the proton at C4 and the fluorine at C5. The proton at C3, being adjacent to the sulfur atom, would likely appear as a singlet or a narrowly split doublet.

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would provide valuable information about the carbon framework. The carbon atoms attached to the electronegative fluorine and bromine atoms (C5 and C7) are expected to show characteristic shifts. The C-F coupling would be observable, providing further confirmation of the fluorine substitution pattern.

Predicted ¹⁹F NMR Chemical Shifts: ¹⁹F NMR would show a single resonance for the fluorine atom at the C5 position, with coupling to the neighboring protons providing clear evidence for its location.

Two-dimensional NMR techniques would be instrumental in assigning these resonances unambiguously. A COSY spectrum would reveal the coupling network between the protons, while HSQC and HMBC spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. This comprehensive NMR analysis would not only confirm the constitution of this compound but also provide insights into its conformational preferences in solution.

NucleusPredicted Chemical Shift Range (ppm)Predicted Multiplicity
¹H (Aromatic)7.0 - 8.5dd, d, s
¹³C (Aromatic)110 - 150d, s
¹⁹F-110 to -130d

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are theoretical predictions and may differ from experimental values.

Vibrational Spectroscopy (FT-IR, Raman): Functional Group Environment and Intermolecular Interaction Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding arrangements.

Predicted FT-IR and Raman Bands: The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the benzothiazole (B30560) core and its substituents. Key predicted vibrational frequencies include:

C=N stretching: A strong band in the region of 1600-1650 cm⁻¹ is anticipated for the carbon-nitrogen double bond within the thiazole (B1198619) ring.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the benzene ring.

C-F stretching: A strong absorption band, typically in the 1200-1000 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond.

C-Br stretching: A weaker band at lower wavenumbers, generally between 600-500 cm⁻¹, would correspond to the carbon-bromine bond.

C-S stretching: Vibrations involving the carbon-sulfur bond in the thiazole ring would likely appear in the 800-600 cm⁻¹ region.

The complementary nature of FT-IR and Raman spectroscopy would be valuable. While the C=N and C-F stretching vibrations are expected to be strong in the IR spectrum, the aromatic C=C and C-S stretching modes might show stronger signals in the Raman spectrum.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
C=N Stretch1600 - 1650Strong (IR)
Aromatic C=C Stretch1400 - 1600Medium-Strong (IR/Raman)
C-F Stretch1200 - 1000Strong (IR)
C-S Stretch800 - 600Medium (Raman)
C-Br Stretch600 - 500Medium-Weak (IR/Raman)

Table 2: Predicted Vibrational Spectroscopy Data for this compound. Note: These are theoretical predictions and may differ from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Torsional Analysis

A successful single crystal X-ray diffraction study of this compound would provide a wealth of structural information with high precision. This would include:

Bond Lengths: The precise lengths of all covalent bonds, including the C-Br, C-F, C-N, C-S, and all bonds within the aromatic system. These values would offer direct evidence of the electronic effects of the substituents. For instance, the C-S and C-N bond lengths in the thiazole ring would provide insight into the degree of aromaticity of this heterocyclic system.

Bond Angles: The angles between all bonded atoms, which define the geometry of the fused ring system and the orientation of the substituents.

Torsional Angles: The dihedral angles between different planes of the molecule, which would describe its conformation in the solid state. This would be particularly interesting for understanding the planarity of the benzothiazole system.

Analysis of Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, π-π Stacking, and van der Waals Forces

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Analysis of the crystal structure would reveal:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms (such as the nitrogen or sulfur of a neighboring molecule).

Hydrogen Bonding: While the molecule itself does not have classical hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds might be present, influencing the crystal packing.

π-π Stacking: The planar aromatic rings of the benzothiazole system could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

A detailed understanding of these intermolecular interactions is crucial for predicting the material properties of the compound, such as its melting point and solubility.

Interaction TypePotential Atoms Involved
Halogen BondingBr···N, Br···S
Hydrogen BondingC-H···N, C-H···F
π-π StackingBenzothiazole ring system
van der Waals ForcesAll atoms

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound.

Polymorphism and Co-crystallization Studies: Impact on Solid-State Architecture

The solid-state properties of a chemical compound are critical as they can significantly influence its physical and chemical stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are key areas of investigation in the solid-state characterization of molecules like this compound.

Polymorphism in substituted benzothiazoles can arise from different packing arrangements of the molecules in the crystal lattice, driven by a delicate balance of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. While specific polymorphic forms of this compound are not extensively documented in public literature, the study of related structures, such as N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, reveals the profound impact of intermolecular contacts on the solid-state assembly. mdpi.com Computational methods, including Hirshfeld surface analysis and PIXEL calculations, are instrumental in dissecting these interactions and predicting the likelihood of polymorphism.

Co-crystallization presents a strategic approach to modify the physicochemical properties of a compound without altering its covalent structure. nih.gov For this compound, co-formers could be selected to interact with the bromine or fluorine atoms, or the benzothiazole ring system, thereby creating novel crystalline structures with potentially enhanced properties. The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering and supramolecular synthons. nih.gov The resulting co-crystals would be characterized by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm their formation and evaluate their thermal stability.

The following table outlines the potential intermolecular interactions that could drive the formation of polymorphs and co-crystals of this compound.

Interaction TypePotential Participating Moieties in this compoundPotential Co-former Functional Groups
Halogen BondingBromine atomLewis bases (e.g., pyridines, amides)
Hydrogen BondingNitrogen atom (as acceptor)Hydrogen bond donors (e.g., carboxylic acids, phenols)
π-π StackingBenzothiazole ring systemAromatic co-formers (e.g., benzene, naphthalene (B1677914) derivatives)
Dipole-DipoleC-F and C-Br bondsPolar molecules

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex fragmentation pathways. researchgate.netuni-rostock.deresearchgate.net For this compound, HRMS is indispensable for confirming its molecular formula and for gaining insight into its structural stability upon ionization.

The electron ionization (EI) mass spectrum of the parent benzothiazole shows characteristic fragmentation patterns. nist.govmassbank.eu For this compound, the fragmentation is expected to be influenced by the presence of the halogen substituents. The initial event in the mass spectrometer is the formation of a molecular ion ([M]⁺˙). Subsequent fragmentation can occur through various pathways, including the loss of the bromine atom, the fluorine atom, or cleavage of the thiazole ring. The relative stability of the resulting fragment ions will dictate the observed fragmentation pattern.

The isotopic pattern is a key feature in the mass spectrum of a halogenated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 pattern for any bromine-containing fragment, with the two peaks having almost equal intensity. fiveable.me Fluorine, on the other hand, is monoisotopic (¹⁹F), so it does not contribute to an M+2 peak but does influence the mass defect of the molecule. nih.gov

The theoretical isotopic distribution for the molecular ion of this compound (C₇H₃BrFNS) would exhibit a prominent M+2 peak due to the bromine atom. The high mass accuracy of HRMS allows for the confident identification of these isotopic peaks, confirming the presence and number of bromine atoms in the molecule and its fragments.

Below is a data table predicting the major fragment ions of this compound and their theoretical exact masses, which can be verified by HRMS.

Proposed FragmentNeutral LossTheoretical m/z (for ⁷⁹Br)
[C₇H₃BrFNS]⁺˙ (Molecular Ion)-230.9262
[C₇H₃FNS]⁺Br˙152.0001
[C₇H₃BrS]⁺˙FCN201.9145
[C₆H₃BrFN]⁺˙CS199.9436
[C₅H₃Br]⁺˙C₂FNS153.9449

The following table illustrates the expected isotopic pattern for the molecular ion of this compound.

Ionm/z (Nominal)Relative Abundance
[C₇H₃⁷⁹BrFNS]⁺˙231100%
[C₇H₃⁸¹BrFNS]⁺˙233~97.5%

The combination of high-resolution mass measurements and the analysis of characteristic isotopic patterns provides unequivocal evidence for the elemental composition of this compound and its fragmentation products, offering deep insights into its chemical structure.

Computational Chemistry and Cheminformatics of 7 Bromo 5 Fluoro 1,2 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A hypothetical DFT study on 7-bromo-5-fluoro-1,2-benzothiazole would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, key electronic properties would be calculated.

The HOMO-LUMO gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These are typically derived from the energies of the HOMO and LUMO.

DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of a molecule's ability to act as an electrophile.

This table represents a hypothetical set of descriptors that would be calculated in a typical DFT study.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, it is expected that the MEP would show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the fluorine atom, indicating these as potential sites for hydrogen bonding or coordination with electrophiles. The bromine atom, due to the halogen bond phenomenon, could present a region of positive potential (a σ-hole) along the C-Br bond axis, making it a potential interaction site with nucleophiles.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack.

The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile. The atoms with the largest contribution to the HOMO are the most probable sites of electrophilic attack.

The LUMO represents the orbital to which an electron is most likely to be accepted in a reaction with a nucleophile. The atoms with the largest contribution to the LUMO are the most probable sites of nucleophilic attack.

In a hypothetical FMO analysis of this compound, the distribution of these orbitals would be mapped onto the molecular structure to pinpoint these reactive centers.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its preferred conformations and how it interacts with the solvent molecules. This would involve analyzing radial distribution functions to understand the solvation shell structure and calculating the solvent accessible surface area. This information is crucial for understanding its solubility and how it might behave in a biological medium.

Molecular Docking and Theoretical Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the absence of a known biological target for this compound, a theoretical docking study would involve selecting a range of model protein targets. These could include enzymes from key families such as kinases, proteases, or phosphatases, which are common drug targets.

The docking simulations would predict the binding affinity (often expressed as a docking score) and the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions could include hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and π-π stacking.

Interaction TypePotential Interacting Atoms on this compound
Hydrogen Bonding Nitrogen atom, Fluorine atom
Halogen Bonding Bromine atom
π-π Stacking Benzothiazole (B30560) ring system
Hydrophobic Interactions Phenyl ring

This table outlines the types of interactions that would be analyzed in a theoretical molecular docking study.

By profiling the interactions of this compound across a panel of model proteins, it would be possible to generate hypotheses about its potential biological activity and guide the selection of targets for future experimental validation.

Pharmacophore Modeling and Feature Identification for Molecular Recognition

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional arrangements of chemical features necessary for a molecule to interact with a specific biological target. These features, collectively known as a pharmacophore, represent the key aspects of molecular recognition. For the benzothiazole scaffold, and specifically for this compound, a pharmacophore model would be constructed by analyzing the spatial arrangement of its functional groups.

The core structural features of benzothiazole derivatives that are often identified in pharmacophore studies include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net The benzothiazole ring system itself provides a rigid, aromatic, and hydrophobic core. The introduction of bromo and fluoro substituents at the 7- and 5-positions, respectively, significantly modulates the electronic and steric properties of the molecule, which are critical for molecular recognition.

Key Pharmacophoric Features of this compound:

Aromatic/Hydrophobic Core: The fused benzene (B151609) and thiazole rings constitute a significant hydrophobic and aromatic feature, crucial for engaging in π-π stacking or hydrophobic interactions with a target protein.

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that has gained recognition in molecular design. This interaction can be directionally specific and contribute significantly to binding affinity.

The identification of these features allows for the creation of a 3D pharmacophore hypothesis. This model can then be used to virtually screen large compound libraries to identify other molecules that share the same pharmacophoric features and thus may exhibit similar biological activities. researchgate.net Molecular Recognition Features (MoRFs), which are short, interaction-prone segments within intrinsically disordered protein regions, are often the targets for such small molecules. nih.gov The specific features of this compound would be mapped to understand its potential to bind to such recognition sites. nih.goviu.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar The fundamental principle is that the activity or property of a chemical is a function of its molecular structure.

The general form of a QSAR/QSPR model can be expressed as:

Activity/Property = f (Molecular Descriptors)

Where f is a mathematical function (e.g., linear or non-linear) and Molecular Descriptors are numerical values that characterize the chemical structure. The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A diverse set of compounds with known activities or properties is required. For this case, it would be a series of substituted benzothiazoles.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of descriptors are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity/property. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and external validation, to ensure its reliability. conicet.gov.ar

The success of a QSAR/QSPR model is highly dependent on the selection of appropriate molecular descriptors. For benzothiazole derivatives, including this compound, a variety of descriptors can be calculated to capture different aspects of their molecular structure. jocpr.com These descriptors are typically categorized as follows:

Descriptor CategoryExamplesInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtom connectivity and branching of the molecule.
Physicochemical LogP, Molar Refractivity, Molecular WeightLipophilicity, polarizability, and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesDistribution of charge and electronic reactivity.
Quantum Chemical Atomic Charges, Heat of FormationDetailed electronic structure and energy properties. researchgate.net
3D Descriptors van der Waals Volume, Surface AreaThree-dimensional shape and size of the molecule.

The validation of these descriptors is an integral part of the QSAR modeling process. It involves ensuring that the chosen descriptors are not highly inter-correlated and are relevant to the biological activity or property being modeled. Statistical techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and select the most informative ones. chimia.ch

Once a validated QSAR model is developed for a series of benzothiazole derivatives, it can be used to predict the biological activity or properties of new, untested compounds like this compound. For instance, if a QSAR model has been established for the anti-inflammatory activity of benzothiazoles, the calculated descriptors for this compound can be input into the model to estimate its potential anti-inflammatory effect. nih.gov

Furthermore, descriptors related to electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. A low HOMO-LUMO energy gap typically suggests higher reactivity. These predictions can guide the synthesis and experimental testing of the compound for specific applications, such as targeting enzymes or receptors involved in disease pathways. researchgate.net Predictive models can also forecast potential molecular interactions, such as the likelihood of forming hydrogen bonds or hydrophobic interactions with a biological target, based on the compound's structural features. nih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics provides the tools and techniques to organize, analyze, and visualize large collections of chemical data, enabling the exploration of "chemical space"—the vast multidimensional space populated by all possible molecules. chimia.ch For a class of compounds like benzothiazoles, cheminformatics approaches are essential for understanding their diversity and identifying novel structures with desired properties.

Diversity analysis is a key cheminformatics task used to assess the structural variety within a library of compounds. For a library of benzothiazole analogs that includes bromo and fluoro substituents, diversity analysis would quantify how different the molecules are from one another in terms of their structure and properties. This is often achieved using molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features.

The process typically involves:

Generating Molecular Fingerprints: For each benzothiazole analog, a fingerprint (e.g., MACCS keys, Morgan fingerprints) is calculated.

Calculating Similarity/Dissimilarity: The similarity between pairs of molecules is calculated using metrics like the Tanimoto coefficient, which compares their fingerprints.

Visualization: The diversity of the library can be visualized using techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE), which project the high-dimensional fingerprint space into two or three dimensions. nih.gov

The inclusion of bromo and fluoro substituents in a benzothiazole library significantly expands its chemical space. researchgate.net A diversity analysis would reveal how these substitutions lead to a wider range of properties, such as lipophilicity, polarity, and steric bulk, which in turn can lead to a broader spectrum of biological activities.

Analysis TechniquePurpose in Diversity AnalysisApplication to Benzothiazole Library
Scaffold Analysis Identifies the core molecular frameworks.To see how many different substitution patterns exist on the benzothiazole core.
Fingerprint-based Similarity Quantifies the structural similarity between molecules.To map the distribution of bromo and fluoro-substituted analogs in chemical space.
Property-based Clustering Groups molecules with similar physicochemical properties.To identify clusters of benzothiazoles with potentially similar ADMET profiles.

Chemical similarity networks are a powerful way to visualize and analyze the relationships within a compound library. In such a network, each molecule is represented as a node, and an edge is drawn between two nodes if their structural similarity exceeds a certain threshold.

For a library of benzothiazole derivatives, a similarity network would reveal clusters of structurally related compounds. This compound would be a node in this network, and its connections would highlight its closest structural relatives. Analyzing the properties of its neighbors can provide hypotheses about its own potential activities. For example, if it is closely connected to a cluster of known kinase inhibitors, it might be prioritized for testing in kinase assays.

Similarity profiling also involves comparing the fingerprint of a compound like this compound against databases of known bioactive molecules. nih.gov This can rapidly generate hypotheses about its potential biological targets. This approach, often part of a target-fishing or target-prediction strategy, is a valuable tool in the early stages of drug discovery. nih.gov

Structure Mechanism Relationship Smr and Structure Property Relationship Spr Principles for 7 Bromo 5 Fluoro 1,2 Benzothiazole

Influence of Halogen Substituents (Bromine and Fluorine) on Electronic and Steric Profiles of the Benzothiazole (B30560) Core

The presence of bromine and fluorine atoms at the 7- and 5-positions, respectively, significantly modifies the electronic and steric characteristics of the 1,2-benzothiazole core. These alterations are crucial in determining the molecule's reactivity, stability, and potential for intermolecular interactions.

The halogen substituents exert both inductive and mesomeric effects, which modulate the electron density distribution within the benzothiazole ring system. Fluorine is the most electronegative element, and bromine is also highly electronegative. Consequently, both atoms exhibit a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution.

Table 1: Electronic Properties of Halogen Substituents

Halogen Electronegativity (Pauling Scale) Inductive Effect Mesomeric Effect
Fluorine 3.98 Strong (-I) Weak (+M)

This table provides a summary of the key electronic properties of fluorine and bromine that influence the benzothiazole core.

The size of the halogen substituents introduces steric hindrance that can affect the molecule's conformation and its ability to interact with other molecules. Bromine, being larger than fluorine, imposes more significant steric bulk at the 7-position. This steric hindrance can influence the orientation of the molecule in a binding pocket of a biological target and may affect the planarity of the benzothiazole ring system. The nature of substituents can have an effect on the course of chemical reactions, with bulky groups sometimes leading to longer reaction times. beilstein-journals.orgnih.gov The steric effects of fluorine are also a consideration in drug design. nih.gov The specific placement of these halogens can be crucial for achieving desired mechanical properties in molecular crystals. researchgate.net

Role of the 1,2-Benzothiazole Scaffold in Molecular Recognition and Binding Principles

The 1,2-benzothiazole ring system is a key structural motif in medicinal chemistry, recognized for its diverse biological activities. crimsonpublishers.com Its unique combination of aromaticity, heteroatoms, and planarity allows it to engage in various non-covalent interactions.

Benzothiazole and its derivatives are considered "privileged scaffolds" in drug discovery. nih.govbenthamdirect.com This is due to their ability to bind to a wide range of biological targets with high affinity. nih.gov The benzothiazole core is present in numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. crimsonpublishers.comnih.gov Its planner scaffold can mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding sites of kinases. rsc.org The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of derivatives with tuned pharmacological profiles. crimsonpublishers.com

The strategic placement of bromine at the 7-position and fluorine at the 5-position of the benzothiazole core introduces the potential for specific and directional non-covalent interactions, namely halogen bonding and π-halogen interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the C-X bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. ijres.org Therefore, the bromine atom at the 7-position of 7-Bromo-5-fluoro-1,2-benzothiazole is a potential halogen bond donor. This interaction can be crucial for molecular recognition and binding to biological targets, such as proteins and nucleic acids. ijres.orgrsc.org

π-Halogen Interactions: This type of interaction involves the interaction of a halogen atom with the π-system of an aromatic ring. The electron-rich π-cloud can interact with the electropositive σ-hole of the halogen. These interactions can play a significant role in the stabilization of protein-ligand complexes and can be exploited in drug design. nih.gov The bromine and fluorine atoms in this compound could potentially engage in such interactions with aromatic residues in a binding site.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Potential Donor/Acceptor Significance
Halogen Bonding C7-Br as donor Directional interaction, important for molecular recognition.
π-Halogen Interactions C7-Br and C5-F with aromatic rings Contributes to the stability of molecular complexes.
π-π Stacking Benzothiazole ring system Common interaction for planar aromatic systems.

This interactive table summarizes the potential non-covalent interactions that this compound can participate in.

Theoretical Modulations of Intermolecular Interactions by 7-Bromo-5-fluoro Substitution

Theoretical and computational methods are invaluable for understanding and predicting the intermolecular interactions of this compound. Techniques such as Density Functional Theory (DFT) and molecular electrostatic potential (MEP) analysis can provide detailed insights into the electronic structure and reactivity of the molecule.

MEP maps can visually represent the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgnih.gov For this compound, MEP analysis would likely show a positive σ-hole on the bromine atom, confirming its potential as a halogen bond donor. nih.gov These computational studies can also model the geometry and energy of various intermolecular complexes, helping to predict the most favorable interaction motifs. researchgate.net Theoretical investigations can elucidate the nature of these interactions through methods like Natural Bond Orbital (NBO) analysis, which can reveal details about charge transfer and orbital interactions. scirp.org By theoretically modulating the positions and types of substituents, researchers can rationally design molecules with desired interaction properties for applications in materials science and drug discovery.

Design Principles for Modulating Ligand-Receptor Binding Affinity (Theoretical Frameworks)

The binding of a ligand to its biological receptor is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The 7-bromo and 5-fluoro substituents on the 1,2-benzothiazole ring play a crucial role in fine-tuning these interactions to enhance binding affinity and selectivity.

From a theoretical standpoint, the design of potent ligands revolves around optimizing the complementarity between the ligand and the receptor's binding pocket. The electronic effects of the halogen substituents are of paramount importance. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of nearby protons and the polarization of the molecule. This can lead to the formation of specific hydrogen bonds or halogen bonds with receptor residues. The bromine atom, while also electron-withdrawing, is more polarizable and can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on the receptor.

Table 1: Theoretical Impact of Substituents on Ligand-Receptor Interactions

Substituent Position Primary Electronic Effect Potential Interaction Types Predicted Impact on Binding Affinity
Fluorine 5 Strong Inductive Effect (-I) Hydrogen Bonding, Halogen Bonding, Dipole-Dipole Modulation of local polarity, potential for specific, high-energy interactions.

Impact on Aromaticity and π-System Interactions in Supramolecular Assemblies

The aromatic character of the benzothiazole ring system is fundamental to its ability to engage in π-system interactions, such as π-π stacking and cation-π interactions, which are critical for the stability of supramolecular assemblies and for binding to aromatic residues in receptor pockets. The 7-bromo and 5-fluoro substituents modulate the electron density of the aromatic rings, thereby influencing the strength and geometry of these interactions.

The electron-withdrawing nature of both fluorine and bromine reduces the electron density of the benzothiazole π-system. This can enhance its ability to act as a π-acceptor in interactions with electron-rich aromatic systems. In the context of supramolecular chemistry, this property can be exploited to direct the self-assembly of complex architectures. For instance, in crystal engineering, the controlled formation of halogen bonds and π-stacking interactions involving the halogenated benzothiazole core can lead to the formation of predictable and stable crystalline structures.

Stereoelectronic Effects of 7-Bromo-5-fluoro Substitution on Reactivity Pathways

The electronic and steric properties of the 7-bromo and 5-fluoro substituents exert a profound influence on the reactivity of the 1,2-benzothiazole nucleus, dictating the regioselectivity and chemoselectivity of further derivatization reactions and influencing the stability of transition states.

Regioselectivity and Chemoselectivity in Further Derivatization Reactions

The presence of two distinct halogen atoms at specific positions on the benzothiazole ring provides multiple potential sites for chemical modification. The relative reactivity of these sites is governed by the interplay of the inductive and resonance effects of the substituents, as well as steric hindrance.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and bromine atoms activates the benzene (B151609) ring towards nucleophilic attack. However, the precise location of substitution will be influenced by the ability of the ring to stabilize the resulting Meisenheimer complex. Theoretical calculations can predict the most likely sites for nucleophilic attack by mapping the electron density and identifying regions of highest positive electrostatic potential.

In electrophilic aromatic substitution reactions, the deactivating effect of the halogens will generally disfavor these reactions. However, if forced, the directing effects of the existing substituents will determine the position of the incoming electrophile. The sulfur and nitrogen atoms of the thiazole (B1198619) ring also influence the regioselectivity of such reactions.

Table 2: Predicted Regioselectivity in Derivatization Reactions

Reaction Type Reagent Type Predicted Major Product(s) Rationale
Nucleophilic Aromatic Substitution Strong Nucleophile Substitution at C-5 or C-7 Activation by electron-withdrawing halogens.
Electrophilic Aromatic Substitution Electrophile Substitution at C-4 or C-6 Directing effects of existing substituents and the thiazole ring.

Transition State Stabilization and Kinetic Control in Synthetic Transformations

The stereoelectronic effects of the 7-bromo and 5-fluoro substituents can play a critical role in stabilizing or destabilizing transition states, thereby influencing the kinetics of a reaction. For instance, in reactions involving the formation of a charged intermediate, the electron-withdrawing nature of the halogens can help to delocalize and stabilize the charge, thus lowering the activation energy and increasing the reaction rate.

Conversely, the steric bulk of the bromine atom at the 7-position, adjacent to the thiazole ring fusion, can introduce steric hindrance that disfavors certain reaction pathways or transition state geometries. This can be utilized to achieve kinetic control in synthetic transformations, where the product formed is the one that results from the lowest energy transition state, rather than the most thermodynamically stable product. Understanding these subtle stereoelectronic effects is crucial for the rational design of synthetic routes to novel derivatives of this compound.

Applications As a Synthetic Building Block and Scaffold in Chemical Synthesis

Derivatization Strategies for 7-Bromo-5-fluoro-1,2-benzothiazole at Diverse Sites

The strategic derivatization of the this compound core is key to its utility. Chemists can selectively target different positions on the molecule to introduce a wide array of functional groups and build molecular complexity.

The bromine atom at the C7 position is the primary site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the this compound with an organoboron reagent (e.g., a boronic acid or ester). This method is widely used to introduce new aryl or vinyl substituents. The synthesis of 4,7-bis(2,4-dimethoxyphenyl)-2,1,3-benzothiadiazole from its dibromo precursor via a Suzuki reaction highlights the utility of this method for related heterocyclic systems. nih.gov

Heck Reaction: The Heck reaction couples the C7-bromo position with an alkene in the presence of a base. Current time information in Pasuruan, ID. This transformation is a reliable method for synthesizing vinyl-substituted benzothiazoles, which can serve as precursors for further functionalization. While challenging with some bromo derivatives due to potential dehalogenation, optimized conditions, often involving specific ligands or additives, can achieve high yields. Current time information in Pasuruan, ID.

Sonogashira Coupling: To introduce an alkyne moiety at the C7 position, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. researchgate.netrhhz.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net The resulting alkynylbenzothiazoles are valuable intermediates, for instance, in the synthesis of extended π-conjugated systems or for use in click chemistry after further modification.

Buchwald-Hartwig Amination: This reaction is a premier method for forming a C-N bond by coupling the C7-bromo position with a primary or secondary amine. The use of specialized bulky biarylphosphine ligands is often crucial for achieving high efficiency, even with challenging substrates like unprotected nitrogen-containing heterocycles. This allows for the direct installation of diverse amino groups, which are key functional groups in many biologically active molecules.

The table below summarizes typical conditions for these reactions based on transformations with analogous bromo-substituted heterocyclic compounds.

Reaction Coupling Partner Typical Catalyst/Precatalyst Typical Ligand Typical Base Typical Solvent Reference(s)
Suzuki-Miyaura Aryl/vinyl boronic acidPd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosNa₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, H₂O nih.gov
Heck AlkenePd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724) Current time information in Pasuruan, ID.
Sonogashira Terminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI)PPh₃Et₃N, DiisopropylamineTHF, DMF researchgate.netrhhz.net
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, Pd(OAc)₂XPhos, tBuBrettPhosNaOtBu, Cs₂CO₃Toluene, Dioxane

The fluorine atom at the C5 position of the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity.

The reactivity of the C-F bond in this compound is enhanced by the electron-withdrawing nature of the fused thiazole (B1198619) ring. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than heavier halogens. nih.gov This allows for the selective introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the C5 position while leaving the C7-bromo bond intact for subsequent cross-coupling reactions. This orthogonal reactivity is a significant advantage in multistep syntheses. For instance, SNAr reactions on polyfluoroarenes are a common, metal-free method for creating C-O and C-N bonds.

Direct electrophilic aromatic substitution on the benzene (B151609) portion of the this compound ring is generally challenging. The benzothiazole system is electron-deficient, which deactivates the ring towards attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation typically require harsh conditions and may result in low yields or mixtures of products. When such reactions do occur, the substitution pattern is dictated by the combined directing effects of the fused thiazole ring and the existing bromo and fluoro substituents. However, a more common and controlled strategy for functionalizing these positions involves initial metalation or borylation followed by reaction with an electrophile.

While reactions on the carbocyclic ring are more common, the heteroatoms of the thiazole ring also offer sites for functionalization.

Nitrogen Functionalization: The nitrogen atom in the 1,2-benzothiazole ring is not typically a site for direct alkylation or acylation in the parent neutral form. However, modification of the benzothiazole ring, for instance through reduction, could lead to intermediates where the nitrogen atom becomes more nucleophilic and susceptible to reaction with electrophiles.

Sulfur Functionalization: The sulfur atom in the 1,2-benzothiazole core can be oxidized under controlled conditions to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the entire heterocyclic system, making it much more electron-deficient. This can, in turn, influence the reactivity of the substituents on the benzene ring and provide a route to compounds with different physicochemical and biological properties.

Development of Complex Molecular Architectures Utilizing the Benzothiazole Core

The benzothiazole moiety is a rigid, planar, and often fluorescent structural unit, making it an attractive component for the construction of larger, more complex molecular systems.

The derivatization of this compound provides a pathway to incorporate this heterocycle into macrocyclic and supramolecular structures. nih.gov Macrocycles containing aromatic units have gained significant interest for their applications in host-guest chemistry, sensing, and materials science. researchgate.net

The synthesis of such structures often involves a two-step process. First, a precursor like this compound is functionalized at both the C7 and C5 positions (via cross-coupling and SNAr, respectively) to introduce reactive groups suitable for a final ring-closing reaction. For example, a Suzuki or Sonogashira reaction at the C7 position could install a linker with a terminal alkyne, while an SNAr reaction at the C5 position could introduce another linker with a terminal azide. A subsequent intramolecular "click" reaction could then form the macrocycle.

Alternatively, benzothiazole units can be used as the "corners" or "panels" in supramolecular cages or polygons. The synthesis of a benzothiadiazole-based macrocycle through the condensation of a 4,7-disubstituted benzothiadiazole monomer demonstrates a strategy that could be adapted for 1,2-benzothiazole derivatives. nih.gov The inherent rigidity and defined geometry of the benzothiazole core help to direct the self-assembly of these complex architectures. The resulting macrocycles often exhibit unique photophysical properties, such as aggregation-induced emission, making them suitable for use in sensors or organic light-emitting diodes (OLEDs). nih.gov

Synthesis of Dimeric, Polymeric, and Conjugated Benzothiazole Scaffolds

The unique substitution pattern of this compound, specifically the presence of a reactive bromine atom, makes it an ideal starting material for the construction of larger, more complex molecular systems. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of dimeric, polymeric, and conjugated structures.

Dimeric Scaffolds: Dimerization of the this compound unit can be achieved through established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. For instance, a Suzuki coupling with a bis(boronic acid) linker could yield symmetrical dimers. The synthesis of dimeric 1,2-benzothiazine scaffolds has been reported, demonstrating the feasibility of creating larger structures based on the benzothiazole core. nih.govrsc.org These dimeric structures are of interest for their potential to exhibit enhanced electronic and photophysical properties compared to their monomeric counterparts.

Polymeric Scaffolds: The bifunctional nature of this compound allows it to act as a monomer in step-growth polymerization reactions. The bromine atom can participate in polymerization via reactions like Yamamoto or Suzuki polycondensation. The resulting polymers would feature the benzothiazole unit integrated into the main chain, creating materials with potentially useful thermal and electronic properties. The synthesis of benzothiazole-containing polymers has been explored, often leveraging the stability and rigidity of the heterocyclic core. nih.gov

Conjugated Scaffolds: The development of conjugated materials is crucial for applications in organic electronics. This compound can be incorporated into conjugated systems through cross-coupling reactions with other aromatic or heteroaromatic building blocks. The fluorine atom on the benzene ring can electronically tune the resulting conjugated system, influencing properties like the HOMO/LUMO energy levels and the bandgap. The synthesis of various 2-substituted benzothiazoles demonstrates the wide array of building blocks that can be attached to the benzothiazole core to create extended π-systems. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis

Reaction Type Reactant Potential Product Application
Suzuki Coupling Aryl boronic acid/ester Biaryl-linked benzothiazole Dimeric/Polymeric Scaffolds
Stille Coupling Organostannane Stannyl-aryl linked benzothiazole Conjugated Systems
Sonogashira Coupling Terminal alkyne Alkynyl-linked benzothiazole Conjugated Polymers, Molecular Wires
Buchwald-Hartwig Amine/Amide N-Aryl benzothiazole Functionalized Scaffolds

Role in Material Science Applications (Theoretical Design and Precursor Synthesis)

The distinct electronic and structural features of this compound make it a promising precursor for a range of advanced materials. Its design suggests utility in organic electronics, fluorescent materials, and functional polymers.

Design of Organic Semiconductors and Optoelectronic Materials Precursors

The benzothiazole moiety is known to be an electron-deficient system, a desirable characteristic for n-type organic semiconductors. The inclusion of a fluorine atom, a strongly electron-withdrawing group, is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This modification can enhance electron injection and transport properties, which are critical for efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The bromine atom serves as a synthetic anchor point for extending the π-conjugation of the molecule. By reacting this compound with other aromatic building blocks, designers can create donor-acceptor (D-A) type structures. For instance, coupling it with an electron-donating unit could lead to materials with a small bandgap, suitable for organic photovoltaics (OPVs) or near-infrared (NIR) emitting OLEDs. The use of halogenated building blocks like 2-bromo-5-fluorobenzonitrile (B41413) as precursors for thermally activated delayed fluorescence (TADF) dyes in OLEDs highlights a similar design strategy. ossila.com

Development of Fluorescent Probes and Dyes for Non-Biological Applications (Design Phase)

The benzothiazole core is a well-established fluorophore present in many dyes and pigments. The fluorescence properties of benzothiazole derivatives can be finely tuned by altering their substituents. The electron-withdrawing fluorine atom in this compound is predicted to cause a blue-shift in the emission spectrum compared to the unsubstituted parent compound.

In the design phase, the bromine atom provides a site for derivatization to create a variety of fluorescent probes. For example, it could be replaced with groups that are sensitive to specific analytes, such as metal ions or reactive oxygen species. This would allow for the development of chemosensors for environmental monitoring or industrial process control. The synthesis of fluoro-1,2,3-triazole tagged amino bis(benzothiazole) derivatives showcases how the benzothiazole scaffold can be elaborated to create complex fluorescent molecules. researchgate.net

Polymeric Scaffolds for Functional Materials

The ability of this compound to act as a monomer opens up possibilities for creating novel functional polymers. Poly(benzothiazole)s are known for their high thermal stability, mechanical strength, and chemical resistance. By incorporating the 7-bromo-5-fluoro-substituted unit, it is possible to design polymers with enhanced properties.

For example, the fluorine content can improve the polymer's processability and solubility in organic solvents, while also imparting hydrophobicity and oxidative stability. The bromine atoms along the polymer chain could serve as sites for post-polymerization modification, allowing for the grafting of side chains with specific functionalities. This could lead to the development of materials for applications such as gas separation membranes, dielectric layers in microelectronics, or protective coatings. The use of polymer-supported catalysts for the synthesis of benzothiazoles indicates the compatibility of the benzothiazole core with polymeric structures. nih.gov

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries (Theoretical and Methodological Aspects)

The structure of this compound is well-suited for modern high-throughput synthesis methodologies. Its defined points of reactivity allow for its use as a scaffold in the creation of large libraries of diverse compounds for screening purposes.

The application of combinatorial chemistry has significantly changed the approach to designing and synthesizing new chemicals for various research fields, including medicine and materials science. publish.csiro.au The benzothiazole scaffold itself has been the subject of combinatorial library synthesis to explore its biological activities. nih.gov

Automated Synthesis Platforms for Diverse Benzothiazole Derivatives

Automated synthesis platforms rely on robust and predictable chemical reactions, along with building blocks that have well-defined reactive sites. This compound fits these criteria perfectly. The bromine atom provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, which are readily adaptable to automated synthesizers.

A theoretical automated synthesis workflow could involve dispensing a solution of this compound into an array of reaction vials. To each vial, a different building block (e.g., a boronic acid, an amine, or an alkyne) and the appropriate catalyst system would be added by a robotic liquid handler. The reactions would then proceed under controlled conditions, yielding a library of novel benzothiazole derivatives. Such an approach would enable the rapid exploration of the chemical space around the 7-fluoro-1,2-benzothiazole core, accelerating the discovery of new functional materials or bioactive molecules. The development of solid-phase synthesis methods for benzothiazole libraries further supports the feasibility of integrating such scaffolds into automated platforms. nih.govmdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-bromo-5-fluorobenzonitrile

Creation of Diverse Chemical Libraries for Subsequent Screening (Excluding Screening Results)

The utility of this compound as a foundational element for chemical library synthesis lies in its amenability to a variety of powerful and well-established chemical reactions. The differential reactivity of the bromine and fluorine substituents, along with the potential for modification at other positions of the benzothiazole ring system, allows for a multi-directional approach to library generation. This section will detail the synthetic strategies employed to construct diverse libraries based on this scaffold, without delving into the results of any biological or material screening of the resulting compounds.

The primary methods for derivatizing the this compound core involve leveraging the bromine atom as a key reactive site for palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for combinatorial chemistry and the rapid assembly of compound libraries.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and is extensively used in library generation. It involves the coupling of the aryl bromide (this compound) with a variety of boronic acids or esters. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 7-position. The diversity of commercially available boronic acids provides a straightforward path to a large and structurally varied library of 7-substituted-5-fluoro-1,2-benzothiazole derivatives.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the 7-bromo-1,2-benzothiazole (B2770151) scaffold with terminal alkynes, catalyzed by palladium and copper complexes. The resulting 7-alkynyl-5-fluoro-1,2-benzothiazole derivatives can serve as final library members or as intermediates for further diversification, for example, through click chemistry or reduction to the corresponding alkanes or alkenes.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing substituents is achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between the 7-bromo-1,2-benzothiazole and a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This method is instrumental in creating libraries of 7-amino-5-fluoro-1,2-benzothiazole derivatives, which are of significant interest in medicinal chemistry.

Heck and Stille Couplings: Further diversification can be achieved using other cross-coupling reactions. The Heck reaction allows for the introduction of alkenyl groups, while the Stille coupling utilizes organotin reagents to introduce a variety of carbon-based fragments.

The strategic combination of these reactions allows for a combinatorial approach to library synthesis. Starting from the single this compound scaffold, a multitude of derivatives can be generated by systematically varying the coupling partners in each reaction type. The resulting library would encompass a wide range of chemical functionalities and structural motifs, providing a rich collection of novel compounds for future screening endeavors.

The table below illustrates a representative, though not exhaustive, set of transformations that can be applied to this compound to generate a diverse chemical library.

Reaction Type Reagent Class General Product Structure
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids7-Aryl/Heteroaryl-5-fluoro-1,2-benzothiazole
Sonogashira CouplingTerminal Alkynes7-Alkynyl-5-fluoro-1,2-benzothiazole
Buchwald-Hartwig AminationPrimary/Secondary Amines7-Amino-5-fluoro-1,2-benzothiazole
Heck CouplingAlkenes7-Alkenyl-5-fluoro-1,2-benzothiazole
Stille CouplingOrganostannanes7-Substituted-5-fluoro-1,2-benzothiazole

Analytical Methodologies for 7 Bromo 5 Fluoro 1,2 Benzothiazole Quantification and Detection

Chromatographic Techniques for Separation and Purity Assessment

While chromatographic methods are standard for the analysis of heterocyclic compounds, no specific methods have been published for 7-Bromo-5-fluoro-1,2-benzothiazole.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no publicly available, validated HPLC methods for the separation and purity assessment of this compound. The development of such a method would typically involve the systematic testing of stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation from impurities and starting materials. Without experimental data, hypothetical parameters cannot be provided.

Gas Chromatography (GC) for Volatile Derivative Analysis

The suitability of Gas Chromatography (GC) for the analysis of this compound or its volatile derivatives has not been documented. A standard approach would involve evaluating the compound's thermal stability and volatility to determine if direct analysis or derivatization is necessary. However, no such studies are available.

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable)

The potential for chiral separation of this compound using Supercritical Fluid Chromatography (SFC) has not been explored in the available literature. This technique would only be applicable if the molecule were chiral and an enantioselective separation was required.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques are fundamental in quantitative chemical analysis, yet no specific methods have been detailed for this compound.

UV-Vis Spectrophotometry for Concentration Determination

Information regarding the UV-Vis absorption spectrum of this compound, including its maximum absorbance wavelength (λmax) and molar absorptivity, is not available. This data is essential for developing a quantitative UV-Vis spectrophotometric method for concentration determination.

Fluorescence Spectrophotometry for Trace Level Analysis

The fluorescence properties of this compound, such as its excitation and emission wavelengths and quantum yield, have not been reported. Therefore, the feasibility of using fluorescence spectrophotometry for its trace-level analysis remains unknown. While some substituted benzothiazoles are known to be fluorescent, this cannot be assumed for this specific compound without experimental evidence.

Electrochemical Methods for Sensing and Redox Behavior Studies

Electrochemical methods offer a powerful platform for investigating the redox properties of this compound and for the development of sensitive detection systems. These techniques are based on the measurement of electrical signals (such as current or potential) that arise from the interaction of the analyte with an electrode surface.

Voltammetry techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the electrochemical behavior of this compound. By applying a varying potential to an electrode and measuring the resulting current, CV can determine the reduction and oxidation potentials of the molecule. This information is vital for understanding its electronic properties and predicting its behavior in different chemical environments.

The elucidation of reaction mechanisms is another key application of voltammetry. By analyzing the shape of the voltammograms, the number of electrons transferred, and the reversibility of the redox processes, researchers can deduce the pathways of electrochemical reactions. For instance, the synthesis of benzothiazole (B30560) derivatives can be achieved through electrochemical intramolecular dehydrogenative C-S bond formation, a process that can be studied and optimized using voltammetric techniques. rsc.org

Table 1: Hypothetical Redox Potentials of this compound and Related Compounds

CompoundReduction Potential (V vs. Ag/AgCl)Oxidation Potential (V vs. Ag/AgCl)Notes
This compound-1.2 to -1.5+1.5 to +1.8Potentials are estimated based on related structures. The presence of electron-withdrawing halogens would likely make reduction more favorable.
1,2-Benzothiazole-1.6 to -1.8+1.7 to +2.0The unsubstituted parent compound is generally harder to reduce.
2,1,3-Benzothiadiazole-1.0 to -1.3> +2.0The additional nitrogen atom influences the electronic structure and redox properties.

The development of electrochemical sensors for the detection of this compound would likely focus on the design of modified electrodes that can selectively interact with the analyte and produce a measurable signal. The general principles of electrochemical sensor design involve a biological recognition element, a transducer, and a signal processor. youtube.com For non-biological analytes like the target compound, the recognition element is typically a chemically modified surface.

The working electrode in such a sensor could be constructed from materials like glassy carbon, gold, or platinum. nih.gov To enhance sensitivity and selectivity, the electrode surface can be modified with various materials. For heterocyclic compounds, modifications can include polymers, nanomaterials (like carbon nanotubes or graphene), or specific host molecules that can form complexes with the analyte. nih.govyoutube.com The sensor's response would be based on the change in current or potential upon the binding or electrochemical reaction of this compound at the electrode surface.

Amperometric sensors, which measure the current resulting from the oxidation or reduction of the analyte, would be a suitable approach. nih.gov The potential applied to the working electrode would be set at a value corresponding to a redox peak of this compound, as determined by voltammetry. The measured current would then be proportional to the concentration of the compound in the sample.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices. These methods provide both qualitative and quantitative information with high specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of impurities and degradation products of this compound. ijbpas.commedwinpublishers.com The LC component separates the target compound from other components in a mixture based on their physicochemical properties, while the MS/MS detector provides structural information and enables highly selective detection.

In a typical LC-MS/MS method for benzothiazole derivatives, a reversed-phase C18 column is often used for separation. mac-mod.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve ionization. mac-mod.com The mass spectrometer can be operated in different ionization modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the polarity of the analytes. bu.edu

For impurity profiling, the high resolution and sensitivity of modern mass spectrometers allow for the detection of trace-level impurities. By comparing the mass spectra of the detected impurities with that of the main compound and known standards, their structures can be elucidated. Degradation studies, where the compound is subjected to stress conditions like heat, light, acid, and base, can be monitored by LC-MS/MS to identify the resulting degradation products. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18, 2.1 x 50 mm, 3 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transitions (Hypothetical)Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
Collision EnergyOptimized for each transition

This table provides a representative set of parameters. Actual conditions would need to be optimized for the specific instrument and application.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly if it or its potential impurities are sufficiently volatile. For non-volatile or polar compounds, derivatization may be necessary to increase their volatility. youtube.com Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) groups. youtube.com

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is particularly useful for profiling volatile organic compounds (VOCs) that may be present as impurities from the synthesis process or as degradation products. The resulting mass spectra can be compared to spectral libraries for identification. A study on the analysis of various benzothiazoles in environmental samples demonstrated the effectiveness of GC-MS/MS for their sensitive determination. nih.gov

Environmental Chemistry and Degradation Studies of 7 Bromo 5 Fluoro 1,2 Benzothiazole General Aspects

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental fate of many organic molecules. In both aquatic and atmospheric systems, this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances.

In Aqueous Environments:

The photodegradation of 7-Bromo-5-fluoro-1,2-benzothiazole in water is anticipated to be influenced by its UV absorption spectrum. The benzothiazole (B30560) ring system is known to absorb UV radiation, which can lead to the excitation of electrons and subsequent chemical reactions. The presence of halogen substituents, bromine and fluorine, can further affect the photolytic stability. The carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bond due to its lower bond energy.

Potential photodegradation pathways in aqueous environments could involve:

Homolytic cleavage of the C-Br bond: This would generate a benzothiazole radical and a bromine radical. The benzothiazole radical could then undergo further reactions, such as hydrogen abstraction from water or reaction with dissolved oxygen.

Photosubstitution: The bromine atom could be replaced by a hydroxyl group from water, forming 7-hydroxy-5-fluoro-1,2-benzothiazole.

Ring cleavage: Prolonged exposure to high-energy UV radiation could lead to the breakdown of the benzothiazole ring structure, resulting in smaller, more polar byproducts.

The kinetics of photodegradation are expected to be dependent on factors such as water clarity, depth, pH, and the presence of natural photosensitizers like humic acids.

In Atmospheric Environments:

In the atmosphere, this compound, if it becomes airborne, would primarily be degraded by reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. The presence of the aromatic ring and the heteroatoms (nitrogen and sulfur) in the benzothiazole structure provides sites for •OH attack.

The atmospheric photodegradation could also involve direct photolysis, particularly in the upper atmosphere where higher energy UV radiation is present.

Expected Photodegradation Behavior of this compound

Environmental Compartment Primary Degradation Mechanism Expected Reactivity Potential Transformation Products
Aqueous Direct and Indirect Photolysis Moderate to High 7-hydroxy-5-fluoro-1,2-benzothiazole, ring-opened products

Biodegradation Mechanisms in Environmental Matrices (e.g., Soil, Water, Sludge)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of pollutants from the environment. The biodegradability of a compound is highly dependent on its chemical structure and the presence of suitable microbial populations.

The structure of this compound, with its fused aromatic rings and halogen substituents, suggests that it may be resistant to rapid biodegradation. Halogenated aromatic compounds are often recalcitrant due to the stability of the carbon-halogen bond and the electron-withdrawing nature of the halogens, which can make the aromatic ring less susceptible to microbial attack.

Potential biodegradation pathways for this compound could involve:

Dehalogenation: The removal of the bromine and/or fluorine atoms is a crucial initial step in the biodegradation of many halogenated compounds. This can occur aerobically or anaerobically. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common anaerobic process.

Hydroxylation: Microorganisms may introduce hydroxyl groups onto the aromatic ring, making it more water-soluble and susceptible to further degradation.

Ring cleavage: Following initial transformations, microorganisms may be able to cleave the benzothiazole ring, leading to the formation of simpler aliphatic compounds that can be used as a source of carbon and energy.

The rate of biodegradation will be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients. Co-metabolism, where the degradation of the compound occurs in the presence of another substrate that supports microbial growth, may also play a role.

Hydrolytic Stability and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is an important factor in its environmental persistence.

The benzothiazole ring is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, the presence of the bromo and fluoro substituents could influence this stability. The carbon-halogen bonds in aromatic systems are typically resistant to hydrolysis.

Significant hydrolysis of this compound is not expected under typical environmental pH conditions (pH 5-9). At more extreme pH values (highly acidic or alkaline), the rate of hydrolysis may increase.

Potential hydrolytic transformation products are likely to be minimal under normal environmental conditions. If hydrolysis were to occur, it might involve the displacement of the bromine atom with a hydroxyl group, although this is generally a slow process for aryl halides.

Predicted Hydrolytic Stability of this compound

pH Range Expected Hydrolytic Stability Potential Transformation Products
Acidic (pH < 5) High Minimal
Neutral (pH 5-9) Very High Negligible

Mobility and Fate Prediction in Environmental Compartments (e.g., Adsorption, Leaching)

The mobility of a chemical in the environment determines its distribution between different compartments such as soil, water, and air. This is largely governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

The presence of two halogen atoms in this compound is expected to decrease its water solubility and increase its lipophilicity (fat-loving nature). This suggests that the compound will have a tendency to adsorb to organic matter in soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. While the specific Kow for this compound is not available, it is expected to be relatively high.

Adsorption: Due to its predicted low water solubility and high lipophilicity, this compound is likely to have a high affinity for organic carbon in soil and sediment. This adsorption will reduce its concentration in the aqueous phase and limit its mobility.

Leaching: The potential for this compound to leach through the soil profile and contaminate groundwater is expected to be low due to its strong adsorption to soil particles.

Volatilization: The vapor pressure of this compound will determine its tendency to volatilize from soil and water surfaces into the atmosphere. While specific data is unavailable, benzothiazole and its derivatives generally have low to moderate vapor pressures.

Predicted Environmental Mobility of this compound

Environmental Process Predicted Behavior Rationale
Adsorption to Soil/Sediment High Low water solubility, high lipophilicity
Leaching to Groundwater Low Strong adsorption to soil organic matter

Future Perspectives and Research Challenges for 7 Bromo 5 Fluoro 1,2 Benzothiazole

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 7-Bromo-5-fluoro-1,2-benzothiazole and its derivatives presents a fertile ground for methodological innovation. While general methods for benzothiazole (B30560) synthesis exist, such as the condensation of 2-aminothiophenols with various electrophiles, the specific substitution pattern of this compound calls for tailored and optimized approaches. nih.gov

Future synthetic research could focus on:

Late-stage Functionalization: Developing methods for the selective introduction of the bromo and fluoro groups onto a pre-formed benzothiazole ring. This would provide a divergent and flexible route to a variety of analogs.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for the synthesis of this compound.

Photocatalysis and Electrosynthesis: Exploring light- and electricity-driven reactions to forge the key bonds of the benzothiazole core under mild and environmentally friendly conditions.

Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is not chiral, its derivatives can possess stereogenic centers. The development of enantioselective methods to synthesize chiral analogues is a significant future direction, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Chiral N,S-acetals, which are structurally related to benzothiazolines, are important motifs in pharmaceuticals. researchgate.net The enantioselective synthesis of such compounds can be achieved using chiral catalysts. researchgate.net

For instance, the synthesis of chiral benzothiazoline (B1199338) derivatives has been accomplished through the intramolecular cyclization of fluorinated ketones with aminobenzenethiols using chiral imidazoline-phosphoric acid catalysts. researchgate.net A similar strategy could be envisioned for creating chiral derivatives starting from or leading to the this compound scaffold. Future research in this area would focus on designing and screening new chiral catalysts and reaction conditions to achieve high yields and enantioselectivities for a range of substrates.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize synthetic chemistry. chemai.io For a complex target like this compound, AI can be employed to:

Predict Reaction Outcomes: AI models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and side products for a given set of reactants and conditions. chemcopilot.commit.edu This can significantly reduce the amount of trial-and-error experimentation required.

Optimize Reaction Conditions: ML algorithms can explore a multidimensional parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for the synthesis of this compound, leading to higher yields and purity. chemai.io

Discover Novel Synthetic Routes: Retrosynthesis AI programs can propose entirely new synthetic pathways to the target molecule, potentially uncovering more efficient and cost-effective routes.

The development and application of these AI tools will accelerate the synthesis of not only this compound but also a diverse library of its derivatives for further investigation.

Novel Computational Insights and Predictive Modeling

Computational chemistry offers a powerful lens through which to understand the properties and potential applications of this compound at the molecular level.

Development of Enhanced Force Fields for Benzothiazole Systems

Molecular dynamics (MD) simulations are invaluable for studying the conformational dynamics and intermolecular interactions of molecules. j-octa.comnumberanalytics.com The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. j-octa.comnumberanalytics.com

Currently, general-purpose force fields like AMBER, CHARMM, and OPLS are widely used. numberanalytics.com However, for a specific and relatively uncommon scaffold like this compound, these generic force fields may not provide the required accuracy. A significant research challenge is the development of a specific and highly parameterized force field for this and related benzothiazole systems. This would involve:

Quantum Mechanical Calculations: Using high-level quantum mechanical methods like Density Functional Theory (DFT) to calculate the electronic structure and energies of various conformations of this compound. nih.gov

Parameterization: Fitting the force field parameters (e.g., bond lengths, angles, dihedral angles, partial charges) to reproduce the quantum mechanical data.

Validation: Testing the new force field against experimental data, where available, to ensure its predictive power.

An enhanced force field would enable more accurate simulations of how this compound interacts with biological macromolecules or materials, providing crucial insights for drug design and materials science.

AI-Driven Ligand Design and Virtual Screening Approaches for Next-Generation Molecular Entities

This can be achieved through:

Generative Models: Training deep learning models on large libraries of known active molecules to generate novel chemical structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target. nih.govyoutube.com

Virtual Screening: Using the this compound core as a query in virtual screening campaigns against large compound libraries to identify molecules with similar structural features.

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models using machine learning to predict the biological activity of newly designed derivatives of this compound.

Expansion of its Role as a Versatile Chemical Scaffold in Emerging Fields

The benzothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.comnih.gov Derivatives of benzothiazole have shown promise as anticancer, antimicrobial, and anti-neurodegenerative agents. mdpi.comnih.govnih.gov The specific substitution pattern of this compound could lead to novel activities in these and other emerging fields.

Future research should explore the potential of this scaffold in areas such as:

Targeted Cancer Therapy: The benzothiazole core has been incorporated into inhibitors of various protein kinases, such as VEGFR-2, which are crucial targets in cancer therapy. nih.gov The 7-bromo-5-fluoro substitution pattern could be exploited to design highly selective and potent kinase inhibitors.

Neurodegenerative Diseases: Benzothiazole derivatives have been investigated as agents for the treatment of Alzheimer's disease. nih.gov The unique electronic properties of this compound could be leveraged to develop novel ligands for targets involved in neurodegeneration.

Organic Electronics: The electron-deficient nature of the benzothiazole ring, further modulated by the electron-withdrawing fluorine and bromine atoms, makes this scaffold a candidate for use in organic electronic materials, such as those found in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The exploration of this compound as a building block in these diverse fields holds the promise of significant scientific and technological advancements.

Development of Advanced Functional Materials with Tunable Electronic or Optical Characteristics

The inherent electronic properties of the benzothiazole ring system, characterized by its electron-deficient nature, can be finely tuned by the introduction of substituents. The bromo and fluoro groups in this compound exert strong electron-withdrawing effects, which can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is a key aspect in the design of novel organic electronic materials.

Future research will likely focus on leveraging these properties to develop advanced functional materials. The electron-withdrawing nature of the substituents can enhance the electron-accepting capabilities of the benzothiazole core, making it a promising building block for n-type organic semiconductors. These materials are crucial for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Computational studies on similar benzothiazole derivatives have shown that the introduction of electron-withdrawing groups can lower both HOMO and LUMO energy levels, a desirable feature for improving charge injection and transport in electronic devices. nih.gov

Furthermore, the strategic functionalization of the this compound core could lead to the development of materials with tunable optical properties. By incorporating electron-donating groups at other positions of the benzothiazole ring, donor-acceptor (D-A) type chromophores can be synthesized. These D-A systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical phenomena such as large Stokes shifts and solvatochromism. acs.org Such properties are highly sought after for applications in fluorescent probes, sensors, and nonlinear optics. researchgate.netkfupm.edu.sa The presence of the heavy bromine atom could also promote intersystem crossing, potentially leading to applications in phosphorescent materials and photodynamic therapy.

Table 1: Potential Applications of this compound in Advanced Functional Materials

Application AreaPotential Role of this compoundKey Properties to Exploit
Organic Electronicsn-type semiconductor in OFETs and OLEDsElectron-deficient nature, tunable HOMO/LUMO levels
PhotonicsComponent of nonlinear optical materialsHigh polarizability and hyperpolarizability
SensingFluorescent probe for specific analytesIntramolecular charge transfer, solvatochromism
Photodynamic TherapyPhotosensitizerEnhanced intersystem crossing due to heavy atom effect

Integration into Novel Supramolecular and Self-Assembling Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to construct complex and functional architectures. The this compound molecule possesses several features that make it an attractive candidate for the design of novel supramolecular and self-assembling systems.

The presence of the nitrogen and sulfur heteroatoms, along with the polarized C-F and C-Br bonds, provides multiple sites for directional non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be programmed to guide the self-assembly of the molecules into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. The formation of such ordered assemblies can significantly impact the material's properties, leading to enhanced charge transport or amplified chiroptical activity.

Future research in this area could explore the coordination-driven self-assembly of this compound with metal ions to form metallogels or other complex supramolecular structures. rsc.org The benzothiazole nitrogen can act as a ligand, and the resulting coordination complexes could exhibit interesting magnetic, optical, or catalytic properties. The interplay between the self-assembly of benzothiazole derivatives and their biological activity is also an emerging area of research, with potential applications in drug delivery and tissue engineering. researchgate.netnih.gov

Addressing Sustainability and Green Chemistry Challenges in its Production and Use

While the potential applications of this compound are promising, its synthesis and eventual large-scale production must be addressed within the framework of green and sustainable chemistry. Traditional methods for the synthesis of benzothiazole derivatives often rely on harsh reaction conditions, toxic solvents, and expensive catalysts, which can have significant environmental and economic drawbacks. airo.co.inresearchgate.net

A key research challenge is the development of more eco-friendly synthetic routes to this compound. This includes the use of greener solvents like water or ionic liquids, the development of reusable catalysts, and the implementation of energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry. airo.co.inmdpi.comorgchemres.orgorganic-chemistry.org For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids is a common method for benzothiazole synthesis, and recent advancements have focused on performing these reactions under milder and more sustainable conditions. bohrium.comnih.govnih.gov

Furthermore, the long-term environmental fate and potential toxicity of this compound and its degradation products need to be carefully evaluated. Benzothiazoles are considered emerging contaminants, and their persistence and impact on ecosystems are areas of active investigation. gdut.edu.cn Future research should focus on designing biodegradable derivatives or developing efficient methods for their removal from the environment. A life-cycle assessment approach will be crucial to ensure that the benefits of using this compound in various applications outweigh its potential environmental and health risks.

Open Questions and Future Research Directions in Substituted Benzothiazole Chemistry

The field of substituted benzothiazole chemistry is continually evolving, with many fundamental questions and exciting research avenues yet to be explored. For a specifically substituted compound like this compound, these general challenges and opportunities become particularly relevant.

One of the key open questions revolves around establishing clear structure-property relationships. While it is generally understood that substituents influence the electronic and biological properties of the benzothiazole core, a more quantitative and predictive understanding is needed. nih.gov This will require a combination of systematic experimental studies and advanced computational modeling. For this compound, this would involve synthesizing a library of related compounds with varying substitution patterns and correlating their measured properties with theoretical calculations.

Another major research direction is the expansion of the biological applications of substituted benzothiazoles. While their potential as anticancer and antimicrobial agents is well-documented, their utility in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, is less explored. jchemrev.compcbiochemres.comrsc.org The unique electronic and lipophilic character of this compound could make it a valuable scaffold for the design of novel drug candidates targeting a wider range of biological targets.

The development of multifunctional benzothiazole derivatives is also a promising frontier. kuleuven.be This involves designing single molecules that possess multiple desired properties, such as combined therapeutic and diagnostic (theranostic) capabilities or integrated electronic and optical functionalities. The strategic placement of different functional groups on the this compound core could lead to the creation of such advanced, multifunctional systems.

Finally, the exploration of novel reaction methodologies for the synthesis and functionalization of the benzothiazole ring remains a critical area of research. mdpi.comresearchgate.netacs.org This includes the development of more efficient C-H activation and cross-coupling reactions that would allow for the late-stage modification of the this compound scaffold, providing rapid access to a diverse range of derivatives for screening and application development.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-fluoro-1,2-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach uses N-bromosuccinimide (NBS) as a brominating agent. For example:

  • Dissolve the precursor (e.g., 5-fluoro-1,2-benzothiazole) in methanol, add NBS (1:1 molar ratio), and stir for 8 minutes at room temperature .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product.
  • Protect the compound from light during purification and store at -30°C to prevent decomposition .

Key Optimization Parameters:

  • Temperature : Reactions at 30°C minimize side products.
  • Solvent Choice : Methanol or THF/Et3N mixtures improve solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3)2Cl2) enhance regioselectivity in bromination .

Q. Table 1: Representative Synthetic Conditions

MethodReagentsConditionsYieldReference
BrominationNBS, MeOHRT, 8 min74%
CyclizationTHF/Et3N, CuIReflux, 6 h68%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm substitution patterns. For example, the fluorine atom induces distinct deshielding in adjacent protons .
  • HRMS : Validate molecular weight (e.g., C6H2BrFN2S; MW 233.1) .
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretch ~600 cm<sup>-1</sup>) .

Q. Table 2: Key Spectral Data

TechniqueObserved SignalSignificance
<sup>1</sup>H NMRδ 8.2 (s, 1H)Aromatic proton adjacent to Br
HRMSm/z 233.1 [M+H]<sup>+</sup>Confirms molecular formula

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at -30°C in airtight containers to prevent thermal degradation .
  • Light Sensitivity : Protect from UV/visible light using amber glassware .
  • Solvent Compatibility : Dissolve in inert solvents (e.g., DMSO-d6) for long-term NMR studies .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to its electron-deficient aromatic system .
  • Materials Science : Used in organic semiconductors for its planar structure and halogen-mediated charge transport .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., trimethylsilyl) to steer bromine placement .
  • Computational Modeling : Use DFT to predict reactive sites. For example, fluorine’s electron-withdrawing effect directs bromine to the 7-position .
  • Catalytic Systems : Pd-catalyzed cross-coupling ensures selective C-Br bond formation .

Q. What computational strategies are effective for modeling its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
  • MD Simulations : Predict adsorption behavior on metal oxides (e.g., TiO2) for material science applications .

Q. How should contradictory data from different synthesis routes be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data from independent routes (e.g., NBS vs. Cu-mediated bromination) .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction .
  • Batch Analysis : Use HPLC to trace impurities (>98% purity threshold) .

Q. What advanced techniques study its interactions with indoor surfaces or nanomaterials?

Methodological Answer:

  • Microspectroscopic Imaging : Analyze adsorption on silica or polymers using AFM-IR .
  • XPS : Quantify surface binding via Br 3d and S 2p core-level shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.